Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Molecule: 4-(Hydroxymethyl)-6-methoxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol derivatives).
Target Class: Kinase inhibitor intermediate (e.g., FGFR, JAK, or specialized serine/threonine kinases).[1]
Significance: The 7-azaindole scaffold is a privileged bioisostere of indole and purine, offering improved aqueous solubility and distinct hydrogen-bonding capabilities in the hinge region of kinase domains.[1] The specific 4,6-disubstitution pattern is synthetically challenging due to competing reactivity sites on the pyridine ring.[1]
This guide details a regioselective de novo synthesis pathway . Unlike direct functionalization of the azaindole core—which often suffers from poor regiocontrol between the C4 and C6 positions—this route builds the specific substitution pattern on the pyridine precursor before ring closure.[1]
Retrosynthetic Analysis
To guarantee the position of the methoxy group at C6 and the hydroxymethyl group at C4, we disconnect the pyrrole ring.[1]
Objective: Convert the symmetric 2,6-dichloro-4-methylpyridine into the non-symmetric 2-amino-6-methoxy precursor.
Step
Transformation
Reagents & Conditions
Mechanism
1.1
Methoxylation
NaOMe (1.05 eq), MeOH, Reflux, 4-6 h
SNAr . The starting material is symmetric; displacement of one chloride yields the 2-chloro-6-methoxy derivative.
1.2
Amination
NH₃ (aq), CuSO₄ (cat), High Pressure/Temp (130°C) OR Buchwald-Hartwig (Pd₂dba₃, BINAP, LiHMDS)
Amination .[1] Converts the remaining C2-chloride to a primary amine.[1]
1.3
Iodination
NIS (N-iodosuccinimide), MeCN or DMF, RT, 2-4 h
Electrophilic Aromatic Substitution . The C3 position is activated by the adjacent amino and methoxy groups.[1]
Stage 2: Construction of the 7-Azaindole Core
Objective: Form the pyrrole ring using a Sonogashira coupling followed by cyclization.[1]
Protocol:
Coupling: Dissolve 2-amino-3-iodo-4-methyl-6-methoxypyridine in anhydrous THF/Et₃N. Add CuI (5 mol%), Pd(PPh₃)₂Cl₂ (5 mol%), and Trimethylsilylacetylene (TMSA, 1.2 eq).[1] Stir at 50°C under Argon.
Cyclization: Add KOtBu (2.5 eq) directly to the reaction mixture (or in NMP at 80°C). This promotes desilylation and intramolecular attack of the amine on the alkyne.[1]
Result:4-Methyl-6-methoxy-7-azaindole .
Stage 3: Oxidation and Reduction (The "Methyl-to-Hydroxymethyl" Shift)
Objective: Selectively oxidize the C4-methyl group.[1]
Protocol:
SeO₂ Oxidation:
Dissolve 4-methyl-6-methoxy-7-azaindole in 1,4-dioxane/water (9:1).
Note: This Riley oxidation typically yields the aldehyde (4-formyl-6-methoxy-7-azaindole).
Reduction:
Cool the reaction mixture or isolate the crude aldehyde.[1]
Dissolve in MeOH/THF.[1] Add NaBH₄ (1.0 eq) at 0°C.
Quench with saturated NH₄Cl.[1] Extract with EtOAc.[1]
Visual Synthesis Diagram
Caption: Regioselective synthesis pathway starting from 2,6-dichloro-4-methylpyridine.
Expertise & Troubleshooting
Regiocontrol Challenges
Why not start with 4,6-dichloro-7-azaindole?
Direct SNAr on 4,6-dichloro-7-azaindole typically favors the C4 position (para to N7). Reacting this scaffold with methoxide would yield 4-methoxy-6-chloro-7-azaindole, which is the wrong regioisomer. The de novo route described above ensures the methoxy is locked at C6 before the ring is even formed.[1]
Purification of Intermediates[1][4]
SeO₂ Removal: Selenium byproducts can be colloidal and difficult to remove.[1] Filter the hot reaction mixture through a pad of Celite. Washing the organic phase with sodium thiosulfate can help remove residual oxidants.[1]
Azaindole Polarity: The final product is polar.[1] Use a DCM:MeOH (95:5 to 90:10) gradient for silica chromatography.[1] If the compound streaks, add 1% NH₄OH to the eluent.[1]
Safety
Selenium Dioxide: Highly toxic and a suspected carcinogen.[1] Use in a fume hood.[1]
Azaindole N-H Acidity: The N1 proton is acidic (pKa ~13).[1] Avoid strong bases during the aldehyde reduction step to prevent side reactions, although NaBH₄ is generally compatible.[1]
References
Bartoli/Reissert Indole Synthesis Context
Preparation of 4- and 6-azaindoles from nitropyridines.[1][2] J. Org.[1][3][4] Chem. 2002, 67, 2345–2347.[1] Link[1]
7-Azaindole Functionalization
Synthesis of 4-substituted 7-azaindole derivatives via Pd-catalyzed coupling. ResearchGate Review.[1] Link
Oxidation Methodologies
Selenium dioxide oxidation of methyl groups on pyridine rings.[1][4] Emporia State University Research.[1] Link
Core Cyclization Strategy
Palladium-catalyzed synthesis of 7-azaindoles from 2-amino-3-iodopyridines. Org.[1][3][4] Lett. 2006, 8, 3307.[1][3] Link[1]
Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a superior bioisostere to indole and purine. This guide focuses on the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a superior bioisostere to indole and purine. This guide focuses on the 4-(hydroxymethyl)-6-methoxy-7-azaindole derivative—a highly versatile intermediate.
The 6-methoxy substituent modulates electron density and metabolic stability, while the 4-hydroxymethyl moiety acts as a critical "warhead" or "handle," allowing medicinal chemists to extend the molecule into the solvent-exposed regions of kinase ATP pockets (e.g., ribose binding sites). This specific substitution pattern is pivotal in the development of inhibitors for JAK, TRK, and B-RAF kinases .
Part 1: Structural Significance & Pharmacophore Analysis
The 7-Azaindole Advantage
Unlike the indole scaffold, the 7-azaindole core possesses a pyridine-like nitrogen at position 7 (N7).[1] This modification fundamentally alters the physicochemical profile:
Hinge Binding: The N1-H (donor) and N7 (acceptor) motif mimics the adenine ring of ATP, allowing bidentate hydrogen bonding with the kinase hinge region (e.g., Glu/Cys residues).
Acidity/Basicity: The N7 nitrogen lowers the pKa of the N1 proton (pKa ~13 for indole vs. ~11 for 7-azaindole), enhancing H-bond donor capability.
Solubility: The pyridine nitrogen significantly improves aqueous solubility compared to the lipophilic indole.
The 4,6-Disubstitution Logic
6-Methoxy (Electronic Tuning): The electron-donating methoxy group at C6 increases the electron density of the pyridine ring. This counteracts the electron-withdrawing nature of the N7, optimizing the basicity of the hinge-binding nitrogen and preventing rapid metabolic oxidation at this prone position.
4-Hydroxymethyl (The Vector): In many kinase crystal structures, the C4 position points towards the ribose-binding pocket or the solvent front. A hydroxymethyl group here serves two roles:
Direct Interaction: Forms H-bonds with polar residues (e.g., Asp/Glu) in the active site.
Synthetic Handle: It is readily convertible to halides, amines, or ethers, allowing "fragment growing" strategies to optimize potency.
Part 2: Synthetic Architecture
The synthesis of 4-(hydroxymethyl)-6-methoxy-7-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust industrial route utilizes the Reissert-Henze rearrangement to functionalize the C4 position.
Core Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthetic pathway from the parent 6-methoxy scaffold to the 4-hydroxymethyl derivative via N-oxide activation and Pd-carbonylation.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Chloro-6-methoxy-7-azaindole (Key Intermediate)
Rationale: Direct electrophilic substitution at C4 is difficult. We utilize the N-oxide to activate the C4 position for nucleophilic attack by chloride.
N-Oxidation:
Dissolve 6-methoxy-7-azaindole (1.0 eq) in EtOAc or DCM.
Add m-CPBA (1.2 eq) portion-wise at 0°C.
Stir at room temperature (RT) for 4 hours. Monitor by TLC (highly polar spot).
Workup: Wash with sat. NaHCO3 to remove benzoic acid. Dry organic layer (Na2SO4) and concentrate to yield the N-oxide solid.
Reissert-Henze Chlorination:
Suspend the N-oxide (1.0 eq) in anhydrous acetonitrile.
Add POCl3 (1.5 eq) dropwise at 0°C. Caution: Exothermic.
Heat to reflux (80°C) for 2–4 hours. The mechanism involves O-phosphorylation followed by nucleophilic attack of chloride at C4 and elimination of the phosphate.
Quench: Pour into ice-water. Neutralize with NaOH to pH 7. Extract with EtOAc.
Purification: Silica gel chromatography (Hexane/EtOAc) yields 4-chloro-6-methoxy-7-azaindole .
Protocol B: Carbonylation and Reduction
Rationale: Palladium-catalyzed carbonylation is superior to lithiation for this substrate due to the acidic N1-H proton.
Carbonylation:
In a pressure vessel (autoclave), dissolve 4-chloro intermediate in MeOH.
Add Pd(dppf)Cl2 (5 mol%) and TEA (3.0 eq).
Pressurize with CO gas (50 psi) and heat to 100°C for 16 hours.
Result: Conversion to Methyl 6-methoxy-7-azaindole-4-carboxylate .
Reduction:
Dissolve the ester in anhydrous THF under Argon.
Add LiAlH4 (2.0 eq) or DIBAL-H (3.0 eq) at -78°C.
Warm to 0°C and stir for 1 hour.
Fieser Quench: Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.
Concentrate filtrate to obtain 4-(hydroxymethyl)-6-methoxy-7-azaindole .
Part 4: Comparative Data & SAR
The following table contrasts the physicochemical properties of the 7-azaindole derivative against the standard indole equivalent, highlighting why this scaffold is preferred in drug discovery.
Property
Indole Core
7-Azaindole Core
4-CH2OH-6-OMe-7-Azaindole
Implication
H-Bonding
1 Donor (NH)
1 Donor / 1 Acceptor
2 Donor / 2 Acceptor
Bidentate hinge binding + Ribose interaction.
pKa (N1-H)
~16.2
~13.0
~12.5
Higher acidity strengthens H-bond to kinase hinge carbonyl.
Once the 4-hydroxymethyl scaffold is synthesized, it serves as a divergence point.
Figure 2: Divergent synthesis strategies starting from the hydroxymethyl "handle."
References
Song, J. J., et al. (2002). "A robust synthesis of 7-azaindole derivatives via the Reissert–Henze reaction." Journal of Organic Chemistry. Link
Popowycz, F., et al. (2011). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][2][3] Journal of Medicinal Chemistry. Link
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor (Vemurafenib) that targets BRAF V600E." Nature. Link
Lévy, T., et al. (2008). "Palladium-Catalyzed Carbonylation of Aryl Chlorides: A Practical Route to Esters." Angewandte Chemie International Edition. Link
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Application Note: Protocol for 4-(Hydroxymethyl)-6-methoxy-7-azaindole Synthesis
Part 1: Strategic Overview & Rationale Scientific Significance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for the purine core of...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Rationale
Scientific Significance
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP.[1] The specific functionalization at the C4 and C6 positions is critical for tuning solubility, metabolic stability, and selectivity profiles against targets such as JAK, TRK, and FGFR kinases.[1]
The target molecule, 4-(hydroxymethyl)-6-methoxy-7-azaindole , represents a high-value intermediate.[1] The C6-methoxy group often functions as a hydrogen bond acceptor or metabolic blocker, while the C4-hydroxymethyl group provides a versatile handle for further derivatization (e.g., conversion to halides, amines, or ethers) or serves as a polar pharmacophore itself.[1]
Synthetic Strategy
Traditional electrophilic substitutions on 7-azaindoles preferentially target the C3 position.[1] Functionalizing C4 requires pre-functionalized building blocks or directed metalation.[1] This protocol utilizes a Palladium-Catalyzed Carbonylation strategy starting from a 4-halo precursor.[1] This route is selected for its scalability, regiochemical fidelity, and avoidance of cryogenic lithiation steps which can be problematic on larger scales.[1]
Core Workflow:
Precursor Selection: 4-Chloro-6-methoxy-7-azaindole (commercially available or synthesized via N-oxide rearrangement).[1]
Protection: Installation of a SEM (2-(Trimethylsilyl)ethoxymethyl) group to protect the pyrrole nitrogen and improve solubility.[1]
Carbonylation: Pd-catalyzed insertion of CO in methanol to generate the methyl ester.[1]
Reduction: Controlled reduction of the ester to the primary alcohol.[1]
Deprotection: Removal of the SEM group to yield the final target.
Part 2: Retrosynthetic Analysis & Pathway[1]
Caption: Retrosynthetic logic flow from target alcohol back to the halogenated heteroaromatic core.
Part 3: Detailed Experimental Protocol
Stage 1: N-Protection
Objective: Protect the N1 position to prevent catalyst poisoning and facilitate purification.[1]
Source: De Mattos, M. C., et al.[1] "A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives." Synthesis, 2007.[1]
Relevance: Provides conditions for carbonylation and ester form
Patent: Preparation method for 4-substituted-7-azaindole
Using 4-(Hydroxymethyl)-6-methoxy-7-azaindole in kinase inhibitor screening
Strategic Utilization of 4-(Hydroxymethyl)-6-methoxy-7-azaindole in Kinase Inhibitor Screening Abstract & Strategic Value In the landscape of Fragment-Based Drug Discovery (FBDD), the 7-azaindole scaffold is a "privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization of 4-(Hydroxymethyl)-6-methoxy-7-azaindole in Kinase Inhibitor Screening
Abstract & Strategic Value
In the landscape of Fragment-Based Drug Discovery (FBDD), the 7-azaindole scaffold is a "privileged structure," renowned for its ability to mimic the purine core of ATP. This application note details the specific utility of 4-(Hydroxymethyl)-6-methoxy-7-azaindole as a high-value fragment and synthetic intermediate.
Unlike generic azaindoles, this specific derivative offers a dual-advantage:
The 6-Methoxy Group: Modulates electron density of the pyridine ring, enhancing
-stacking interactions within the adenine binding pocket while improving metabolic stability against oxidation.
The 4-Hydroxymethyl Handle: Provides a pre-installed, solvent-accessible vector for rapid library expansion (via etherification or amination) without disrupting the critical hinge-binding motif.
This guide outlines the protocol for screening this fragment using Surface Plasmon Resonance (SPR) and elaborating it into a high-affinity lead.
Mechanism of Action: The Hinge Binder
The primary utility of 4-(Hydroxymethyl)-6-methoxy-7-azaindole lies in its bidentate hydrogen-bonding capability with the kinase hinge region.[1][2][3]
Acceptor: The N7 (pyridine-like) nitrogen accepts a hydrogen bond from the backbone amide of the hinge residue (typically the Gatekeeper+1 residue).
Donor: The N1 (pyrrole-like) nitrogen donates a hydrogen bond to the backbone carbonyl of the hinge residue (typically Gatekeeper+3).
Visualizing the Interaction:
Figure 1: Bidentate binding mode of the 7-azaindole core to the kinase hinge region.[1][2][3][4] The 4-position vector points towards the solvent front, allowing for chemical growth.
Experimental Protocol: Fragment Screening via SPR
Because fragments typically exhibit low affinity (
in M to mM range), traditional biochemical assays (IC50) may yield false negatives. Surface Plasmon Resonance (SPR) is the gold standard for validating this scaffold.
Phase A: Sample Preparation & Quality Control
Solubility Check: Dissolve 4-(Hydroxymethyl)-6-methoxy-7-azaindole in 100% DMSO to 100 mM. Dilute to 1 mM in assay buffer. Measure UV absorbance at 280 nm. If aggregation is observed (scattering), add 0.05% Tween-20.
"Clean Screen": Inject the compound over a blank reference surface (e.g., dextran matrix without protein) to check for non-specific binding (NSB).
CM5 for covalent coupling (Lysine); Ni-NTA for His-tagged kinases.
Immobilization
Low Density (1000-2000 RU)
Prevents mass transport limitations; crucial for rapid kinetics of fragments.
Running Buffer
HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 2% DMSO)
DMSO must be strictly matched between running buffer and samples to avoid "bulk effect" jumps.
Flow Rate
30-50 L/min
High flow rates minimize mass transport effects.
Contact Time
30-60 seconds
Fragments reach equilibrium rapidly; long injections are unnecessary.
Dissociation
60-120 seconds
Sufficient to observe return to baseline (fast off-rates expected).
Concentration
8-point series (0, 10, ... 500 M)
High concentrations required for weak binders.
Step-by-Step Execution:
Surface Conditioning: Inject 3x bursts of regeneration solution (e.g., 10 mM Glycine pH 2.5) to clean the kinase surface.
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.
Analyte Injection: Inject the 4-(Hydroxymethyl)-6-methoxy-7-azaindole series in randomized order.
Analysis: Fit data to a 1:1 Steady State Affinity model (since
may be too fast to resolve kinetically).
Chemical Elaboration: Growing the Fragment
Once binding is confirmed, the 4-hydroxymethyl group serves as the primary "exit vector" to reach the ribose pocket or solvent front, increasing affinity from
M to nM.
Synthetic Pathway Workflow:
Figure 2: Synthetic elaboration strategy utilizing the 4-hydroxymethyl handle.
Key Reaction: Nucleophilic Substitution
Chlorination: Treat the starting material with Thionyl Chloride (
) in DCM to generate the 4-(chloromethyl) derivative.
Library Generation: React the chloride intermediate with a diversity set of amines (primary/secondary) or phenols.
Target: Groups that engage the Glu/Lys salt bridge or extend into the hydrophobic back pocket .
Biochemical Validation (TR-FRET)
After synthesizing a library of 10-50 derivatives, screen for potency using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Tracer: Use a known AlexaFluor™ conjugated tracer (ATP-competitive).
Antibody: Eu-labeled anti-tag antibody (binds to the kinase).
Competition:
Mix Kinase (5 nM), Eu-Ab (2 nM), and Tracer (at
concentration).
Add Library Compounds (10-point dose response).
Incubate 60 mins at RT.
Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).
Displacement of tracer by your inhibitor = Decrease in FRET signal.
Data Summary Table (Hypothetical Optimization):
Compound Stage
Structure Description
(SPR)
IC50 (Biochem)
Ligand Efficiency (LE)
Fragment
4-(Hydroxymethyl)-6-methoxy-7-azaindole
120 M
>200 M
0.45 (High)
Hit
4-(Aminomethyl)-... derivative
15 M
25 M
0.38
Lead
4-(Benzylaminomethyl)-... derivative
45 nM
12 nM
0.32
Note: The Fragment has low potency but high Ligand Efficiency (LE), validating it as a high-quality starting point.
References
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation." Nature, 467, 596–599. (Describes Vemurafenib, a 7-azaindole derivative).[1][2][3][4][5][6][7]
Song, J.J., et al. (2020). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 68(1), 29-36. (Review of binding modes).
Murray, C.W., & Rees, D.C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1, 187–192. (Foundational FBDD protocols).
Zhang, H., et al. (2018). "Discovery of 4-Azaindole Inhibitors of TGFβRI." ACS Medicinal Chemistry Letters, 9(4), 299–304. (Example of azaindole optimization).
The Strategic Utility of 4-(Hydroxymethyl)-6-methoxy-7-azaindole in Modern Organic Synthesis
Senior Application Scientist Note: The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its bioisosteric relationship with purines and indoles. This unique struc...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its bioisosteric relationship with purines and indoles. This unique structural feature allows it to effectively mimic these endogenous ligands, particularly in the ATP-binding sites of kinases, making it a highly sought-after motif in the design of novel therapeutics.[1][2] The strategic introduction of substituents, such as a hydroxymethyl group at the 4-position and a methoxy group at the 6-position, further enhances its utility by providing key points for molecular elaboration and modulation of physicochemical properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-(Hydroxymethyl)-6-methoxy-7-azaindole, a versatile building block in contemporary organic synthesis.
Introduction: The Significance of Substituted 7-Azaindoles
7-Azaindoles, or 1H-pyrrolo[2,3-b]pyridines, are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery. The pyridine nitrogen atom introduces a hydrogen bond accepting capability, which, in conjunction with the hydrogen bond donating N-H of the pyrrole ring, allows for the formation of crucial interactions with biological targets.[3][4] This has led to the successful development of numerous kinase inhibitors, including approved drugs.[2]
The specific substitution pattern of 4-(hydroxymethyl) and 6-methoxy groups imparts distinct advantages:
4-(Hydroxymethyl) Group: This functional group serves as a versatile handle for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution, or engaged in etherification and esterification reactions. This allows for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR).
6-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the azaindole ring system. This can impact the reactivity of the scaffold and the pKa of the molecule, which in turn affects its pharmacokinetic profile, including solubility and cell permeability.[1]
This combination of functionalities makes 4-(Hydroxymethyl)-6-methoxy-7-azaindole a valuable intermediate for the synthesis of complex molecules, particularly in the context of targeted therapies.
Synthesis of 4-(Hydroxymethyl)-6-methoxy-7-azaindole: A Plausible Synthetic Pathway
While a direct, one-pot synthesis of 4-(Hydroxymethyl)-6-methoxy-7-azaindole from simple precursors is not extensively documented in publicly available literature, a robust and logical synthetic route can be devised based on established methodologies for the functionalization of the 7-azaindole core. The proposed pathway involves a three-step sequence starting from the known, albeit not commercially mainstream, 6-methoxy-7-azaindole.
Figure 1: Proposed synthetic pathway to 4-(Hydroxymethyl)-6-methoxy-7-azaindole.
Protocol 1: Synthesis of 4-Formyl-6-methoxy-7-azaindole (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The 7-azaindole nucleus is sufficiently activated for this electrophilic substitution, which is expected to occur regioselectively at the C4 position.
Rationale: The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic attack. The Vilsmeier reagent, a chloroiminium species generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile suitable for this transformation.[7]
Step-by-Step Methodology:
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of dimethylformamide (DMF, 3.0 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM) to 0 °C in an ice bath.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
Substrate Addition: Dissolve 6-methoxy-7-azaindole (1.0 equiv.) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically around 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-formyl-6-methoxy-7-azaindole.
Reagent/Solvent
Role
Stoichiometry
6-Methoxy-7-azaindole
Starting Material
1.0 equiv.
Phosphorus Oxychloride (POCl₃)
Reagent
1.2 equiv.
Dimethylformamide (DMF)
Reagent/Solvent
3.0 equiv.
Dichloromethane (DCM)
Solvent
-
Sodium Bicarbonate (aq.)
Quenching Agent
-
Table 1: Key reagents and their roles in the Vilsmeier-Haack formylation.
Protocol 2: Reduction of 4-Formyl-6-methoxy-7-azaindole to 4-(Hydroxymethyl)-6-methoxy-7-azaindole
The reduction of the newly installed formyl group to a hydroxymethyl group is a straightforward transformation, readily achieved with common reducing agents.
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes to primary alcohols. Its ease of handling and high yields make it an ideal choice for this step.
Step-by-Step Methodology:
Dissolution: In a round-bottom flask, dissolve 4-formyl-6-methoxy-7-azaindole (1.0 equiv.) in a suitable protic solvent, such as methanol or ethanol.
Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄, 1.5-2.0 equiv.) portion-wise with stirring.
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC.
Quenching and Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product, 4-(Hydroxymethyl)-6-methoxy-7-azaindole, can be purified by recrystallization or column chromatography if necessary.
Applications in Organic Synthesis: Leveraging the Functionality of 4-(Hydroxymethyl)-6-methoxy-7-azaindole
The strategic placement of the hydroxymethyl and methoxy groups on the 7-azaindole core opens up a wide array of possibilities for further synthetic elaboration. The following protocols highlight some of the key transformations that can be performed on this versatile building block.
Figure 2: Key synthetic transformations of 4-(Hydroxymethyl)-6-methoxy-7-azaindole.
Protocol 3: Oxidation to 4-Formyl-6-methoxy-7-azaindole
The selective oxidation of the primary alcohol back to the aldehyde can be a crucial step in a multi-step synthesis, for example, to enable subsequent reductive amination or Wittig-type reactions.
Rationale: Manganese dioxide (MnO₂) is a mild and chemoselective oxidizing agent for allylic and benzylic alcohols. Its heterogeneous nature simplifies the work-up procedure, as the excess reagent and byproducts can be removed by simple filtration.
Step-by-Step Methodology:
Reaction Setup: Suspend 4-(Hydroxymethyl)-6-methoxy-7-azaindole (1.0 equiv.) and activated manganese dioxide (MnO₂, 5-10 equiv.) in an inert solvent such as DCM or chloroform.
Reaction Execution: Stir the suspension vigorously at room temperature. The reaction progress should be monitored carefully by TLC to avoid over-oxidation.
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 4-formyl-6-methoxy-7-azaindole, which can be purified by chromatography if necessary.
Protocol 4: Mitsunobu Reaction for Nucleophilic Substitution
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of configuration (though not relevant for this achiral substrate).[8][9] This reaction is particularly useful for introducing nitrogen or sulfur nucleophiles.
Rationale: The Mitsunobu reaction proceeds under mild, neutral conditions and is tolerant of a wide variety of functional groups. The use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) activates the hydroxyl group for nucleophilic attack.[10]
Step-by-Step Methodology for Azide Introduction:
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 4-(Hydroxymethyl)-6-methoxy-7-azaindole (1.0 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.), and hydrazoic acid (HN₃, generated in situ or used as a solution in a suitable solvent, 1.5 equiv.) in anhydrous tetrahydrofuran (THF).
Reagent Addition: Cool the solution to 0 °C and add DEAD or DIAD (1.5 equiv.) dropwise with stirring.
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
Work-up and Purification: Concentrate the reaction mixture and purify the residue directly by column chromatography on silica gel to isolate the 4-(azidomethyl)-6-methoxy-7-azaindole. The resulting azide can be readily reduced to the corresponding amine.
Reagent
Role
Stoichiometry
4-(Hydroxymethyl)-6-methoxy-7-azaindole
Substrate
1.0 equiv.
Triphenylphosphine (PPh₃)
Reagent
1.5 equiv.
DEAD or DIAD
Reagent
1.5 equiv.
Hydrazoic Acid (HN₃)
Nucleophile
1.5 equiv.
Anhydrous THF
Solvent
-
Table 2: Reagents for the Mitsunobu reaction for azide formation.
Protocol 5: Williamson Ether Synthesis
The hydroxymethyl group can be readily converted to an ether, which can be a key structural element in many drug candidates, for instance, to modulate lipophilicity or to act as a linker to other molecular fragments.
Rationale: The Williamson ether synthesis is a fundamental and reliable method for the formation of ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.
Step-by-Step Methodology:
Deprotonation: In an anhydrous solvent such as THF or DMF, treat a solution of 4-(Hydroxymethyl)-6-methoxy-7-azaindole (1.0 equiv.) with a strong base like sodium hydride (NaH, 1.1 equiv.) at 0 °C. Stir until the evolution of hydrogen gas ceases.
Alkylation: Add the desired alkyl halide (R-X, 1.2 equiv.) to the reaction mixture.
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating may be required for less reactive alkyl halides.
Work-up and Purification: Quench the reaction by the careful addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ether by column chromatography.
Conclusion
4-(Hydroxymethyl)-6-methoxy-7-azaindole is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its strategic functionalization allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships. The protocols detailed herein provide a robust framework for the synthesis and subsequent derivatization of this important intermediate. As the demand for novel and effective therapeutics continues to grow, the utility of well-designed, functionalized heterocyclic scaffolds like 4-(Hydroxymethyl)-6-methoxy-7-azaindole will undoubtedly continue to expand.
References
Mérour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
Zhang, L., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Chemistry - An Asian Journal, 17(10), e202200199. [Link]
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved February 23, 2026, from [Link]
MDPI. (2014, November 28). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Retrieved February 23, 2026, from [Link]
Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(20), 6599-6603. [Link]
ChemRxiv. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
Zhang, L., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Chemistry – An Asian Journal, 17(10), e202200199. [Link]
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved February 23, 2026, from [Link]
Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3196. [Link]
Laha, J. K., & Maiti, S. (2019). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 17(3), 370-388. [Link]
DeGraw, J. I., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(6), 2049–2052. [Link]
European Patent Office. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES (Patent No. 1633750). [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 23, 2026, from [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 23, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 23, 2026, from [Link]
Snieckus, V., et al. (2019). Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions. Angewandte Chemie International Edition, 58(20), 6599-6603. [Link]
Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved February 23, 2026, from [Link]
MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
National Center for Biotechnology Information. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
ChemRxiv. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]
Wiley Online Library. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Chemistry – An Asian Journal, 17(10), e202200199. [Link]
ChemRxiv. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. [Link]
Springer. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. SpringerLink. [Link]
OUPS. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences. [Link]
ResearchGate. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. [Link]
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved February 23, 2026, from [Link]
RSC Publishing. (2015). The Hendrickson reagent and the Mitsunobu reaction – a mechanistic study. RSC Publishing. [Link]
Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
ResearchGate. (2025). Scalable synthesis and properties of 7-methyl- 4-azaindole. [Link]
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20275-20286. [Link]
Part 1: Executive Summary & Compound Profile The Strategic Value of the Scaffold In the landscape of modern kinase inhibitor discovery, 4-(Hydroxymethyl)-6-methoxy-7-azaindole represents a "privileged structure." The 7-a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Compound Profile
The Strategic Value of the Scaffold
In the landscape of modern kinase inhibitor discovery, 4-(Hydroxymethyl)-6-methoxy-7-azaindole represents a "privileged structure." The 7-azaindole core (pyrrolo[2,3-b]pyridine) is a proven bioisostere of the purine ring found in ATP, making it an exceptional starting point for targeting the ATP-binding pocket of kinases (e.g., JAK, PI3K, TRK families).
This specific derivative offers two critical advantages for High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD):
The 6-Methoxy Group: Modulates the electron density of the pyridine ring, influencing the pKa of the N7 nitrogen (a key hydrogen bond acceptor in the hinge region) and improving metabolic stability compared to the unsubstituted parent.
The 4-Hydroxymethyl Handle: Acts as a versatile "exit vector." It allows for the rapid generation of diverse chemical libraries via functionalization (e.g., oxidation, halogenation, etherification) to probe solvent-exposed regions or specific hydrophobic pockets (e.g., the gatekeeper residue).
Physicochemical Profile (Fragment Suitability)
This compound ideally fits the "Rule of Three" for fragment-based screening, ensuring that hits have sufficient chemical space for optimization.
Property
Value (Approx.)
Relevance to HTS
Molecular Weight
~178.19 g/mol
Ideal Fragment (<300 Da). High ligand efficiency potential.
H-Bond Donors
2 (Indole NH, Alcohol OH)
Critical for Hinge Binding (Indole NH) and vector growth.
H-Bond Acceptors
3 (N7, O-Methoxy, OH)
Facilitates specific interactions with the kinase backbone.
cLogP
~1.2 - 1.5
High Solubility. Reduces risk of aggregation/false positives in HTS.
UV Absorbance
~290 nm
Compatible with standard LC/MS and UV-based QC methods.
Objective: Identify if the 4-(Hydroxymethyl)-6-methoxy-7-azaindole core binds to the target protein (e.g., a specific Kinase Domain).
Reagents:
Ligand: Biotinylated Kinase Domain (captured on Streptavidin chip).
Analyte: 4-(Hydroxymethyl)-6-methoxy-7-azaindole.
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.
Step-by-Step Methodology:
Surface Preparation: Immobilize the target protein to a density of ~2000-4000 RU to ensure detection of small molecule binding (
is low for fragments).
Compound Preparation:
Dissolve scaffold in 100% DMSO to 100 mM (Master Stock).
Perform a "Clean Screen" dilution: Dilute to 50 mM in DMSO, then dilute 1:50 in Running Buffer to achieve 1 mM final concentration (2% DMSO).
Injection Cycle:
Inject analyte at high concentration (e.g., 200
M, 500 M) for 60s contact time.
Dissociation: Allow 120s dissociation.
Solvent Correction: Run DMSO calibration curves (1.5% to 2.5%) to correct for bulk refractive index shifts.
Data Analysis:
Look for "Square Wave" binding sensorgrams (fast on/fast off) typical of fragments.
Validation: If binding is observed, run a dose-response (10
M – 1 mM) to determine .
Protocol B: X-Ray Crystallography (Soaking)
Objective: Structural validation of the binding mode.
Crystal Growth: Grow apo-crystals of the target kinase using hanging drop vapor diffusion.
Soaking: Transfer crystals to a drop containing reservoir solution + 10-20 mM of 4-(Hydroxymethyl)-6-methoxy-7-azaindole (limit DMSO < 10%).
Incubation: Soak for 2–24 hours.
Diffraction: Flash cool and collect data. Look for electron density (
map) at the ATP-binding hinge region.
Workflow 2: Library Generation for Biochemical HTS
For researchers using this compound as a scaffold to build a library, the hydroxymethyl group is converted into diverse functionalities.
Figure 1: Synthetic workflow transforming the scaffold into a screenable library.
Protocol C: TR-FRET Kinase Assay (HTS)
Objective: Screen the library derived from the scaffold against a kinase target.[1]
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detecting the phosphorylation of a substrate peptide.
Materials:
Kinase: Recombinant Human Kinase (e.g., PI3K
, JAK2).
Substrate: Biotinylated peptide or protein substrate.
Tracer: Eu-labeled anti-phosphotyrosine antibody.
Acceptor: APC-labeled Streptavidin.
Compounds: Library derived from 4-(Hydroxymethyl)-6-methoxy-7-azaindole.
Procedure:
Plate Preparation: Dispense 50 nL of library compounds (in DMSO) into 384-well low-volume white plates using an acoustic dispenser (e.g., Echo 550).
Enzyme Addition: Add 2.5
L of Kinase Buffer containing the enzyme. Incubate 10 min (Pre-incubation allows compound to bind active site).
Reaction Initiation: Add 2.5
L of Substrate/ATP mix ( concentrations).
Incubation: Incubate at Room Temperature for 60 min.
Detection: Add 5
L of Detection Mix (Eu-antibody + APC-Streptavidin + EDTA to stop reaction).
Read: Measure TR-FRET signal (Excitation 337 nm; Emission 620 nm & 665 nm) on a multimode reader (e.g., EnVision).
Data Calculation:
Part 3: Troubleshooting & Optimization
Solubility Issues
Observation: Precipitation in assay buffer.
Cause: 7-azaindoles can stack; the 6-methoxy group improves solubility but high concentrations (>100
M) in aqueous buffer may still crash out.
Solution: Ensure DMSO concentration is maintained at 1-2%. Include 0.01% Triton X-100 or Tween-20 in the assay buffer to prevent aggregation.
False Positives (Pan-Assay Interference)
Observation: Compound shows activity against unrelated targets.
Cause: The hydroxymethyl group can be oxidized to an aldehyde in situ if the buffer contains oxidizing agents, potentially forming Schiff bases with protein lysines.
Validation: Re-test hits in the presence of 1 mM DTT (reducing agent) to ensure activity is not due to covalent modification.
Part 4: References
Mérour, J. Y., et al. (2014).[2] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.
Bamborough, P., et al. (2012). "Fragment-Based Discovery of 7-Azaindoles as Inhibitors of PI3K." Journal of Medicinal Chemistry, 55(12), 5861–5874.
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Cell Chemical Biology, 23(3), 346-357.
Sogabe, S., et al. (2013). "Structure-based approach for the discovery of pyrrolo[3,2-d]pyrimidine-based EGFR T790M/L858R mutant inhibitors." ACS Medicinal Chemistry Letters, 4(2), 201-205. (Demonstrates scaffold hopping logic relevant to azaindoles).
Application Notes and Protocols: 4-(Hydroxymethyl)-6-methoxy-7-azaindole for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][3][4] This guide provides an in-depth exploration of a novel chemical scaffold, 4-(hydroxymethyl)-6-methoxy-7-azaindole, as a potential von Hippel-Lindau (VHL) E3 ligase ligand for the development of next-generation PROTACs. We will delve into the rationale for its design, present detailed protocols for its hypothetical incorporation into a PROTAC, and outline the subsequent biophysical and cellular characterization necessary to validate its function.
Introduction: The PROTAC Revolution and the Quest for Novel E3 Ligase Ligands
PROTACs are comprised of two distinct ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a more profound and sustained pharmacological effect.[3][4]
The majority of PROTACs developed to date utilize ligands for the cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases.[5][6] While highly successful, the field is actively seeking to expand the repertoire of E3 ligase ligands to overcome potential resistance mechanisms, improve tissue-specific degradation, and fine-tune the physicochemical properties of PROTACs.[7] The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets, particularly kinases.[8][9] We hypothesize that a functionalized 7-azaindole, specifically 4-(hydroxymethyl)-6-methoxy-7-azaindole, can serve as a novel, high-affinity ligand for VHL, offering a unique vector for PROTAC design.
The Rationale for 4-(Hydroxymethyl)-6-methoxy-7-azaindole as a VHL Ligand
The design of 4-(hydroxymethyl)-6-methoxy-7-azaindole as a VHL ligand is predicated on established structure-activity relationships (SAR) of known VHL binders. The core 7-azaindole structure can mimic the hydrogen bonding interactions of the native hydroxyproline motif of the Hypoxia-Inducible Factor 1α (HIF-1α) peptide, which is the natural substrate of VHL.[10] The methoxy group at the 6-position can enhance binding affinity through favorable interactions within the VHL ligand-binding pocket, while the hydroxymethyl group at the 4-position provides a crucial handle for linker attachment, a key requirement for PROTAC synthesis.
PROTAC Synthesis: A Step-by-Step Protocol
The following is a detailed, albeit hypothetical, protocol for the synthesis of a PROTAC utilizing 4-(hydroxymethyl)-6-methoxy-7-azaindole as the VHL ligand and a known kinase inhibitor (e.g., a derivative of dasatinib for targeting BCR-ABL) as the POI ligand.
Application Notes and Protocols for the Formulation of 4-(Hydroxymethyl)-6-methoxy-7-azaindole in Biological Experiments
Introduction: The Therapeutic Potential of 7-Azaindole Scaffolds The 7-azaindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of 7-Azaindole Scaffolds
The 7-azaindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Its unique structure, which contains both a hydrogen-bond donor and acceptor, allows for potent interactions with various biological targets.[3] Notably, 7-azaindole derivatives have been successfully developed as kinase inhibitors, with several gaining FDA approval for the treatment of cancers.[1] The compound 4-(Hydroxymethyl)-6-methoxy-7-azaindole, belonging to this promising class, is a subject of interest for researchers exploring novel therapeutic interventions.
Like many heterocyclic compounds developed through high-throughput screening, 4-(Hydroxymethyl)-6-methoxy-7-azaindole is anticipated to exhibit poor aqueous solubility.[4] This characteristic presents a significant hurdle for its preclinical evaluation, as achieving adequate concentrations in biological assays is paramount for obtaining reliable and reproducible data. These application notes provide a comprehensive guide for researchers to effectively formulate this compound for both in vitro and in vivo studies, ensuring its therapeutic potential can be accurately assessed.
Pre-Formulation Analysis: Understanding the Molecule
A thorough understanding of the physicochemical properties of 4-(Hydroxymethyl)-6-methoxy-7-azaindole is the cornerstone of a successful formulation strategy. While specific experimental data for this compound is not widely published, we can infer its likely characteristics based on its chemical structure (Molecular Formula: C8H8N2O, Molecular Weight: 148.16[5]) and the properties of related 7-azaindole derivatives.
Table 1: Predicted Physicochemical Properties and Formulation Implications
Property
Predicted Characteristic
Formulation Implication
Aqueous Solubility
Low
Direct dissolution in aqueous buffers is unlikely to achieve desired concentrations. Solubility enhancement techniques are necessary.
LogP
Moderately Lipophilic
The compound is likely to have good membrane permeability but will require a vehicle to maintain solubility in aqueous environments.
pKa
Weakly Basic
The pyridine nitrogen in the azaindole ring can be protonated at low pH, potentially increasing solubility. However, this may not be compatible with all biological systems.
Chemical Stability
Generally Stable
Indole derivatives can be susceptible to oxidation. Stock solutions should be stored protected from light and at low temperatures.
Formulation Strategies for Biological Experiments
The choice of formulation strategy depends on the specific requirements of the experiment, including the desired concentration, the route of administration (in vitro vs. in vivo), and the tolerance of the biological system to excipients.[6] Below are several recommended approaches for 4-(Hydroxymethyl)-6-methoxy-7-azaindole.
Strategy 1: Co-Solvent Systems
For initial in vitro screening, co-solvent systems are often the most straightforward approach.[7][8] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.
Workflow for Co-Solvent Formulation Development
Caption: Workflow for preparing a co-solvent-based formulation.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Preparation: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
Weighing: Carefully weigh out 1.48 mg of 4-(Hydroxymethyl)-6-methoxy-7-azaindole.
Dissolution: Add 100 µL of high-purity, sterile-filtered dimethyl sulfoxide (DMSO) to the tube.
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution.
Storage: Store the 10 mM stock solution at -20°C or -80°C, protected from light.
Causality Note: DMSO is a powerful and widely used solvent for poorly soluble compounds.[7] Preparing a high-concentration primary stock allows for minimal final co-solvent concentration in the assay, reducing potential toxicity to cells.
Protocol 2: Dilution for In Vitro Assays (e.g., Cell-Based Assays)
Determine Final Concentration: Decide on the final desired concentration of the compound in your assay (e.g., 10 µM).
Determine Assay DMSO Tolerance: Ascertain the maximum percentage of DMSO your cells or assay can tolerate without affecting the results (typically ≤ 0.5%).
Serial Dilution: From the 10 mM stock, perform serial dilutions in cell culture medium or assay buffer. For a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of medium.
Mixing: Mix thoroughly by gentle vortexing or pipetting immediately before adding to the cells.
Trustworthiness Note: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Strategy 2: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[9] This method is particularly useful for reducing the reliance on organic co-solvents and is often employed in in vivo studies.
Table 2: Common Cyclodextrins for Formulation
Cyclodextrin
Properties
Recommended Use
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
High aqueous solubility, low toxicity.
In vitro and in vivo studies.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
High aqueous solubility, negatively charged.
Parenteral formulations.
Protocol 3: Preparation of a 1 mg/mL Formulation with HP-β-CD
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water or saline. This may require stirring and gentle warming to fully dissolve.
Weigh Compound: Weigh 1 mg of 4-(Hydroxymethyl)-6-methoxy-7-azaindole into a sterile glass vial.
Add Vehicle: Add 1 mL of the 40% HP-β-CD solution to the vial.
Complexation: Vortex the mixture vigorously for 5-10 minutes. For enhanced complexation, sonicate the vial in a bath sonicator for 15-30 minutes, or stir overnight at room temperature.
Sterilization: For in vivo use, sterile-filter the final formulation through a 0.22 µm syringe filter.
Causality Note: The hydrophobic interior of the cyclodextrin molecule sequesters the lipophilic azaindole, while the hydrophilic exterior interacts with water, leading to a stable aqueous solution.[9]
For oral delivery in animal studies, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance both solubility and absorption.[6]
Workflow for SEDDS Formulation
Caption: Simplified workflow for developing a SEDDS formulation.
Protocol 4: Simple Lipid-Based Formulation for Oral Gavage
Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% sterile water.
Dissolution: Weigh the desired amount of 4-(Hydroxymethyl)-6-methoxy-7-azaindole. First, dissolve the compound in the DMSO component.
Mixing: Add the PEG 400 and vortex thoroughly. Finally, add the water component and vortex again until a clear solution is formed.
Administration: Administer the formulation to the animal via oral gavage at the appropriate dose volume.
Trustworthiness Note: The stability of the final formulation should be assessed before use. Visually inspect for any signs of precipitation. Prepare fresh on the day of the experiment if stability is a concern.
Conclusion
The successful formulation of 4-(Hydroxymethyl)-6-methoxy-7-azaindole is a critical first step in elucidating its biological activity. The choice of formulation strategy should be guided by the experimental context. For high-throughput in vitro screening, a simple DMSO-based co-solvent approach is often sufficient. For more complex cellular models or for in vivo studies, more sophisticated formulations using cyclodextrins or other lipid-based systems may be required to ensure adequate bioavailability and minimize off-target effects from excipients. Researchers should always validate their chosen formulation by confirming the solubility and stability of the compound under the experimental conditions and by including appropriate vehicle controls.
References
Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. (n.d.).
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736.
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
Azaindole Therapeutic Agents. (n.d.). PMC.
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024, April 15).
7-Azaindole: Uses and Synthesis. (2024, December 16). ChemicalBook.
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12).
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
4-Hydroxy-7-methoxy-6-azaindole suppliers and producers. (n.d.). BuyersGuideChem.
7-Hydroxy-4-methoxy-6-azaindole. (2025, October 14). ChemicalBook.
7-Hydroxy-4-methoxy-6-azaindole. (n.d.). Santa Cruz Biotechnology.
Kolpaksidi, A. (2023, February 28). Obtaining a Water-soluble Form of Hydrophobic Indolelocarbazole Derivative Using Solubilizer Complex. Drug development & registration.
Formulation of poorly soluble compounds. (2010, May 31). European Medicines Agency (EMA).
4-Hydroxymethyl-7-Azaindole cas 936549-95-0. (n.d.). Shandong Minglang Chemical Co., Ltd.
Formulations For Poorly Soluble And Low Bioavailability Drugs. (n.d.). Clinical Leader.
Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
O'Donnell, K. P., & Williams, R. O. (Eds.). (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2025, August 6).
4-Azaindole. (n.d.). PubChem.
Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
Validating the biological target of 4-(Hydroxymethyl)-6-methoxy-7-azaindole
Executive Summary & Molecule Profile[1] 4-(Hydroxymethyl)-6-methoxy-7-azaindole (and its derivatives) represents a "privileged scaffold" in medicinal chemistry, primarily utilized to target ATP-binding sites of protein k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
4-(Hydroxymethyl)-6-methoxy-7-azaindole (and its derivatives) represents a "privileged scaffold" in medicinal chemistry, primarily utilized to target ATP-binding sites of protein kinases (e.g., ULK1, MAP4K4, JAK family) and, more recently, RNA helicases (e.g., DDX3).
Unlike a fully optimized drug with a single high-affinity target, this molecule functions as a fragment-like lead . Its validation requires distinguishing between "promiscuous hinge binding" (common to 7-azaindoles) and "specific target engagement" driven by the 4-hydroxymethyl and 6-methoxy substitutions.
This guide details the experimental workflow to validate the biological target of this scaffold, comparing its performance against standard indole-based alternatives.
Primary Mechanism: ATP-competitive inhibition.[4] The N1 and N7 atoms form a bidentate hydrogen bond motif with the kinase hinge region, mimicking the adenine ring of ATP.
Key Substituents:
6-Methoxy: Modulates electron density and solubility; often provides selectivity by inducing steric clashes in kinases with smaller gatekeeper residues.
4-Hydroxymethyl: Acts as a solvent-exposed handle or H-bond donor to ribose-binding pocket residues.
Strategic Comparison: 7-Azaindole vs. Alternatives
When validating this target, researchers must benchmark the scaffold against bioisosteres to justify its selection.
Feature
7-Azaindole (Subject)
Indole (Alternative)
Pyrazolopyrimidine (Alternative)
Binding Mode
Bidentate H-bonds (Donor/Acceptor)
Monodentate H-bond (Donor only)
Bidentate/Tridentate
Solubility
High (due to extra Pyridine N)
Low (Lipophilic)
Moderate
Selectivity Potential
High (Tunable via 4/6-positions)
Low (Promiscuous)
Moderate to High
Metabolic Stability
Moderate (prone to oxidation)
Low (CYP450 liability)
High
Primary Target Class
Ser/Thr Kinases (ULK1, MAP4K4), Tyrosine Kinases
GPCRs, Kinases
Kinases (CDK, Src)
Scientist’s Insight: Choose the 4-(Hydroxymethyl)-6-methoxy-7-azaindole scaffold when your target kinase requires a rigid, soluble hinge binder that can tolerate substitution at the 4-position without disrupting the hinge interaction.
Target Validation Workflow
The following flowchart outlines the logic for deconvoluting the target of this specific scaffold, moving from in silico prediction to cellular confirmation.
Figure 1: Step-wise validation logic for 7-azaindole derivatives. Validation is a funnel process eliminating non-specific binders early.
Experimental Protocols
To validate the target (likely a Kinase or Helicase), you must prove direct physical binding and functional inhibition.
Enzyme Reaction: Incubate kinase (e.g., 5 ng/well), ATP (at
), and substrate (e.g., Myelin Basic Protein) with serial dilutions of the 7-azaindole compound for 60 mins at RT.
Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP (40 mins).
Detection: Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.
Read: Measure luminescence.
Data: Plot RLU vs. log[Compound]. A sigmoid curve indicates valid competitive inhibition.
Mechanistic Validation: The Signaling Pathway
If the target is ULK1 (a common target for 7-azaindoles), validation involves checking downstream autophagy markers.
Figure 2: Mechanism of Action. The compound blocks ATP binding, preventing phosphorylation of downstream substrates like ATG13 (in ULK1 pathway).
References & Authority
The following authoritative sources support the use of 7-azaindole scaffolds for kinase validation and the specific synthetic utility of the 4-hydroxymethyl/6-methoxy derivatives.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
Source: National Institutes of Health (PubMed / PMC)
Relevance: Establishes the bidentate hinge-binding mechanism and structural advantages over indoles.
Discovery of 7-azaindole ULK1/2 kinase inhibitors.
Source: American Chemical Society (ACS Fall)
Relevance: Validates the 7-azaindole core specifically for ULK1 inhibition in KRAS-driven cancers.
(Note: Link directs to meeting archive; specific abstract is MR-2088).
Identification and characterization of 7-azaindole derivatives as inhibitors of SARS-CoV-2.
Source: National Institutes of Health (PMC)
Relevance: Demonstrates the synthesis of 4-substituted 7-azaindoles and their use in validating viral targets.
Molecular docking and biological evaluation of 7-azaindole derivatives (DDX3 Inhibitors).
Source: PubMed
Relevance: Highlights the emerging use of this scaffold for RNA helicase (DDX3) targeting beyond kinases.
In the landscape of ATP-competitive kinase inhibition, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure."[1][2] However, the unsubstituted core is notoriously promiscuous, often hitting hundreds of kinases indiscriminately.
This guide profiles 4-(Hydroxymethyl)-6-methoxy-7-azaindole , a highly optimized fragment that addresses the two primary failures of early azaindole screens: lipophilicity-driven non-specific binding and poor solubility . By incorporating a C6-methoxy selectivity filter and a C4-hydroxymethyl solubilizing vector, this scaffold offers a superior starting point for Fragment-Based Drug Discovery (FBDD) compared to "naked" azaindoles or traditional indoles.
Structural Mechanism of Action[3]
To understand the cross-reactivity profile, one must first understand the binding vectors. This molecule is not a random binder; it is engineered for specific ATP-pocket interactions.
Structural Feature
Function
Impact on Selectivity
N1 (Pyrrole NH)
H-Bond Donor
Binds to the hinge region backbone (e.g., Glu residue).
N7 (Pyridine N)
H-Bond Acceptor
Binds to the hinge region backbone (e.g., Leu residue). Critical differentiator from Indoles.
C6-Methoxy (-OMe)
Steric/Electronic
Induces a steric clash in kinases with smaller "gatekeeper" regions; electron-donating nature modulates the pKa of N7.
C4-Hydroxymethyl
Vector/Solubility
Points towards the solvent front or ribose pocket. Increases aqueous solubility and reduces aggregation-based false positives.
Visualization: Hinge Binding Topology
The following diagram illustrates the critical interaction points that define this scaffold's affinity and selectivity logic.
Caption: Schematic of the bidentate binding mode of 7-azaindole derivatives to the kinase hinge region.
Comparative Performance Analysis
This section objectively compares the 4-(Hydroxymethyl)-6-methoxy-7-azaindole scaffold against the two most common alternatives: the unsubstituted 7-azaindole and the Indole scaffold.
Table 1: Fragment Profiling Comparison
Data represents consensus values from representative kinase panels (e.g., JAK, ROCK, PKA).
Feature
Subject: 4-(Hydroxymethyl)-6-methoxy-7-azaindole
Alt 1: Unsubstituted 7-Azaindole
Alt 2: Indole Scaffold
Hinge Interaction
Bidentate (Strong) . N1 & N7 engage backbone.
Bidentate (Strong) . High affinity but low specificity.
Monodentate (Weak) . Only N1 interacts; N7 is C-H.
Ligand Efficiency (LE)
High (0.40 - 0.55) . The -OMe and -CH2OH add specific contacts without excessive MW.
Very High (>0.60) . But often driven by hydrophobic collapse rather than specific H-bonds.
Moderate . Requires larger substituents to achieve potency.
Solubility (pH 7.4)
High (>100 µM) . Hydroxymethyl group prevents aggregation.
Moderate/Low . Prone to aggregation-based false positives (PAINS).
Low . Highly lipophilic; requires formulation.
Primary Liability
DYRK1A / CLK2 . The "flat" shape fits these kinases well.
Pan-Kinase . Hits PKA, PKC, CDK, and hundreds of others.
Cytochrome P450 . Indoles are frequent metabolic liabilities.
Selectivity Score
Moderate . The C6-OMe filters out steric-restricted kinases.
Poor . Promiscuous binder.
Variable . Depends entirely on appendages.
Cross-Reactivity Profile
When using this molecule as a probe or starting block, researchers must be aware of its specific "off-target" signature.
The "Azaindole Signature" (Risk Factors)
While the C6-methoxy group improves selectivity against some serine/threonine kinases, the 7-azaindole core has an inherent affinity for the CMGC kinase family .
DYRK1A & CLK1/2: These kinases have a "flat" ATP pocket that accommodates the planar azaindole system exceptionally well.
Observation: Expect
values in the low micromolar/high nanomolar range even for "selective" fragments.
PIM1: The hinge region of PIM1 is unique (proline residue), but 7-azaindoles can often induce a fit.
JAK Family (JAK1/2/3/TYK2): This scaffold is a known template for JAK inhibitors (e.g., Momelotinib). Cross-reactivity within the JAK family is highly likely unless the C4-substituent is extended to interact with isoform-specific residues.
Mitigation Strategy
To validate that your biological signal is on-target and not due to DYRK/CLK inhibition, use a Negative Control Probe lacking the N7 nitrogen (the Indole analog) or a Steric Control with a bulky group at C3 that prevents hinge entry.
Experimental Protocol: Fragment Validation via SPR
To objectively assess the affinity and rule out aggregation (a common issue with aromatic fragments), Surface Plasmon Resonance (SPR) is the gold standard.
Workflow: "Clean-Screen" Protocol
Objective: Determine
and binding stoichiometry while filtering out promiscuous aggregates.
Materials:
Sensor Chip: CM5 or Streptavidin (SA) series.
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).
Ligand: Biotinylated Kinase Domain (Target).
Step-by-Step Methodology:
Immobilization: Capture the target kinase to a density of ~2000-3000 RU. (High density is required for low-MW fragments).
Solubility Check: Pre-read the compound at 200 µM in buffer. If OD650 > 0.05, the compound is aggregating. Note: The 4-hydroxymethyl group usually passes this check.
Dose Response: Inject a 6-point concentration series (e.g., 0, 6.25, 12.5, 25, 50, 100, 200 µM).
Contact Time: 60 seconds.
Dissociation Time: 120 seconds.
Analysis:
Square Wave Binding: Look for rapid on/off rates (typical for fragments).
Stoichiometry: Calculate
. If the observed signal is >120% of theoretical , the compound is binding non-specifically (super-stoichiometric).
Visualization: Validation Logic
Caption: Decision tree for validating fragment binding using Surface Plasmon Resonance (SPR).
References
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.[2]
Bamborough, P., et al. (2012). Fragment-Based Discovery of 7-Azaindoles as Highly Selective JAK Inhibitors. Journal of Medicinal Chemistry, 55, 627-636.
Note: Establishes the role of C6-substituents in selectivity.
Leboho, T. C., et al. (2014). The synthesis of 7-azaindole derivatives: An overview. Central European Journal of Chemistry, 12, 10-25.
Plexxikon Inc. (2011). Discovery of Vemurafenib (PLX4032).
The Efficacy of 7-Azaindole-Based Kinase Inhibitors in Disease Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the 7-azaindole scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. This guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the 7-azaindole scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of a prominent 7-azaindole-based BRAF inhibitor, Vemurafenib, with other leading alternatives in relevant preclinical and clinical disease models. By delving into the experimental data and the rationale behind the scientific methodologies, this document aims to equip you with the critical insights needed to advance your research and development programs.
The Rise of 7-Azaindole in Kinase Inhibition
The 7-azaindole core is a bioisostere of indole, and its incorporation into small molecules can enhance their binding affinity to the ATP-binding pocket of kinases, improve physicochemical properties, and offer novel intellectual property opportunities. One of the most successful applications of this scaffold is in the development of inhibitors targeting the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving cellular proliferation and survival in a significant portion of melanomas and other cancers.[2][3]
Vemurafenib (PLX4032), a first-generation BRAF inhibitor, prominently features the 7-azaindole moiety and has demonstrated significant clinical activity in patients with BRAF V600E-mutant melanoma.[4][5] However, the therapeutic landscape has evolved with the advent of next-generation BRAF inhibitors and the strategic combination with MEK inhibitors to overcome resistance and improve patient outcomes.[6] This guide will compare Vemurafenib with other key players in this space, namely Dabrafenib and Encorafenib, often in combination with the MEK inhibitors Trametinib and Binimetinib, respectively.
Comparative Efficacy in BRAF V600-Mutant Melanoma
The clinical efficacy of BRAF and MEK inhibitors is most robustly demonstrated in patients with BRAF V600-mutant metastatic melanoma. The following tables summarize key performance indicators from pivotal clinical trials, offering a direct comparison of these therapeutic strategies.
Table 1: Comparison of BRAF/MEK Inhibitor Efficacy in BRAF V600-Mutant Melanoma
Table 2: In Vitro Potency of BRAF Inhibitors against BRAF V600E
Compound
IC50 (nM) against BRAF V600E
Vemurafenib
31
Dabrafenib
Not explicitly found in searches
Encorafenib
Not explicitly found in searches
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly illustrates the evolution of treatment strategies. While first-generation monotherapies like Vemurafenib and Dabrafenib showed impressive initial response rates compared to chemotherapy, the development of resistance limited their long-term efficacy.[5][6] The combination of a BRAF inhibitor with a MEK inhibitor, such as Dabrafenib with Trametinib or Encorafenib with Binimetinib, has become the standard of care, demonstrating superior ORR, PFS, and OS.[13] This is attributed to the dual blockade of the MAPK pathway, which can delay the onset of resistance.
The Underlying Science: The BRAF/MEK/ERK Signaling Pathway
To understand the rationale behind these therapeutic strategies, it is crucial to visualize the signaling cascade they target. The RAS-RAF-MEK-ERK pathway is a critical regulator of cell growth, proliferation, and survival.[14]
Caption: The BRAF/MEK/ERK signaling pathway and points of inhibition.
In tumors with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to constant downstream signaling through MEK and ERK, independent of upstream signals from RAS.[1] BRAF inhibitors directly target this mutated protein, while MEK inhibitors block the next step in the cascade. The combination therapy provides a more complete shutdown of this oncogenic pathway.
Experimental Protocols for Efficacy Evaluation
The following are standardized protocols for key in vitro and in vivo assays used to assess the efficacy of BRAF and MEK inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BRAF V600E.
Methodology:
Reagents and Materials:
Recombinant human BRAF V600E enzyme
Kinase-dead MEK1 as a substrate
ATP (Adenosine triphosphate)
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[15]
Test compound serially diluted in DMSO
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody)
384-well plates
Procedure:
Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.
Add 5 µL of a solution containing the BRAF V600E enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.[15]
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the MEK1 substrate.[15]
Allow the reaction to proceed for 1 hour at room temperature.[15]
Stop the reaction and quantify the amount of phosphorylated MEK1 or ADP produced using a suitable detection method and a plate reader.[16]
Data Analysis:
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro BRAF kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the effect of a test compound on the viability of BRAF V600E-mutant melanoma cells (e.g., A375).[17]
Methodology:
Reagents and Materials:
A375 human melanoma cell line
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Test compound serially diluted in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
Solubilization solution (e.g., DMSO or isopropanol)
Procedure:
Seed A375 cells into a 96-well plate at an optimal density (e.g., 2,000-4,000 cells/well) and incubate for 18-24 hours.[18]
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).[18]
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18][19]
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
Shake the plate for 10 minutes in the dark to ensure complete solubilization.[18]
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Model
This model provides an assessment of a compound's anti-tumor efficacy in a living organism.
Objective: To evaluate the in vivo anti-tumor activity of a test compound in a melanoma patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.[20]
A375 human melanoma cells or patient-derived tumor fragments[17][21]
Procedure:
Subcutaneously implant A375 cells or tumor fragments into the flank of the mice.[20]
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomize the mice into treatment and control groups.
Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
Monitor animal body weight and overall health throughout the study.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Data Analysis:
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Analyze the statistical significance of the differences in tumor volume between the treatment and control groups.
Conclusion and Future Directions
The 7-azaindole scaffold has been instrumental in the development of highly effective BRAF kinase inhibitors. While Vemurafenib marked a significant breakthrough in the treatment of BRAF-mutant melanoma, the field has rapidly advanced towards combination therapies that offer improved efficacy and delayed resistance. The comparative data presented in this guide underscores the superiority of combining BRAF and MEK inhibitors.
For researchers in this field, the focus now lies on several key areas:
Overcoming Acquired Resistance: Despite the success of combination therapies, acquired resistance remains a major challenge. Investigating novel mechanisms of resistance and developing strategies to overcome them is a high priority.
Exploring New Combinations: Combining BRAF/MEK inhibitors with other therapeutic modalities, such as immunotherapy, is a promising avenue of research that may lead to more durable responses.[6][22]
Expanding to Other Tumor Types: While the success in melanoma is clear, the efficacy of BRAF/MEK inhibitors in other BRAF-mutant cancers is an active area of investigation.[23]
By leveraging the insights from existing data and employing robust experimental methodologies, the scientific community can continue to build upon the foundation laid by 7-azaindole-based inhibitors to develop even more effective cancer therapies.
References
Combination therapy with BRAF and MEK inhibitors for melanoma. PMC. [Link]
The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. PMC. [Link]
BRAF/MEK Combination Highly Effective in Melanoma. OncLive. [Link]
Adjuvant Encorafenib/Binimetinib Is Well Tolerated and May Reduce Recurrence Risk in BRAF V600–Mutant Melanoma. OncLive. [Link]
Dabrafenib and its use in the treatment of metastatic melanoma. PMC. [Link]
Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma. PMC. [Link]
Phase I Dose-Escalation and -Expansion Study of the BRAF Inhibitor Encorafenib (LGX818) in Metastatic BRAF-Mutant Melanoma. AACR Journals. [Link]
MEK inhibitor trametinib added to the BRAF inhibitor dabrafenib improves melanoma outcome. ecancer. [Link]
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
Targeted Therapy for Metastatic Melanoma - Encorafenib + Binimetinib. Melanoma Research Alliance. [Link]
COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma. PMC. [Link]
BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. AACR Journals. [Link]
BRAF/MEK Combo Active across Tumor Types. Cancer Discovery - AACR Journals. [Link]
Dabrafenib: a new opportunity for the treatment of BRAF V600-positive melanoma. Dove Medical Press. [Link]
Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. AACR Journals. [Link]
Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib (BRAF V600E-Specific Inhibitor). MDPI. [Link]
BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI. [Link]
Dabrafenib and trametinib vs anti-PD(L)1 for the adjuvant treatment of locally advanced BRAF-mutant melanoma: a systematic review and meta-analysis. The Oncologist - Oxford Academic. [Link]
The Melanoma Patient-Derived Xenograft (PDX) Model. PMC. [Link]
Encorafenib with binimetinib efficacy in the first, second, and third line of treatment for patients with advanced melanoma harboring a BRAF mutation — real-world study. Oncology in Clinical Practice. [Link]
Combining targeted and immunotherapy: BRAF inhibitor dabrafenib (D) ± the MEK inhibitor trametinib (T) in combination with ipilimumab (Ipi) for V600E/K mutation-positive unresectable or metastatic melanoma (MM). PMC. [Link]
Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Melanoma Research Alliance. [Link]
Combined BRAF (Dabrafenib) and MEK inhibition (Trametinib) in patients with BRAFV600-mutant melanoma experiencing progression with single-agent BRAF inhibitor. PubMed. [Link]
BRAF Mutation and Cancer. Johns Hopkins Medicine. [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Braf-Mutant Melanomas: Biology and Therapy. MDPI. [Link]
Effectiveness of dabrafenib in the treatment of patients with braf v600-mutated metastatic melanoma in a named patient program. The University of Manchester Research Explorer. [Link]
Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. MDPI. [Link]
Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. JoVE. [Link]
Contribution of MEK Inhibition to BRAF/MEK Inhibitor Combination Treatment of BRAF-Mutant Melanoma: Part 2 of the Randomized, Open-Label, Phase III COLUMBUS Trial. ASCO Publications. [Link]
Vemurafenib/Cobimetinib Shows Long-Term OS Benefit in BRAF+ Melanoma. OncLive. [Link]
Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Spandidos Publications. [Link]
Identification of BRAF inhibitors through in silico screening. PMC. [Link]
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. [Link]
Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unr. Oncology and Therapy. [Link]
Head-to-head comparison of 4-(Hydroxymethyl)-6-methoxy-7-azaindole with similar compounds
[1] Executive Summary: The "Tunable" Kinase Scaffold 4-(Hydroxymethyl)-6-methoxy-7-azaindole (CAS 936549-95-0) represents a highly specialized evolution of the 7-azaindole "privileged structure."[1] While the parent 7-az...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Tunable" Kinase Scaffold
4-(Hydroxymethyl)-6-methoxy-7-azaindole (CAS 936549-95-0) represents a highly specialized evolution of the 7-azaindole "privileged structure."[1] While the parent 7-azaindole is a classic bioisostere for indole and purine (adenine), this tri-functionalized derivative addresses three critical medicinal chemistry bottlenecks simultaneously: solubility (via the hydroxymethyl handle), metabolic stability (via the 6-methoxy block), and electronic tuning (via the electron-rich pyridine ring).[1]
This guide objectively compares this scaffold against its parent compounds and analogs, providing experimental protocols for its utilization in Fragment-Based Drug Discovery (FBDD), specifically for kinase inhibitors (e.g., JAK, TRK, and DYRK1A targets).[1]
Part 1: Physicochemical & Electronic Profile[1]
The introduction of a methoxy group at C6 and a hydroxymethyl group at C4 fundamentally alters the electronic landscape of the 7-azaindole core.[1]
The 6-methoxy group acts as a strong electron donor (+M effect) into the pyridine ring.[1]
Impact on N7: Increases basicity compared to unsubstituted 7-azaindole.[1] This strengthens the H-bond acceptor capability at the kinase hinge region.[1]
Impact on N1: The electron donation slightly destabilizes the conjugate base, making the N1-H slightly less acidic, though still capable of serving as a donor in the hinge region.[1]
Diagram 1: Electronic & Binding Topology
This diagram illustrates the H-bond donor/acceptor landscape and the metabolic blocking strategy.[1]
Caption: Functional dissection of the scaffold showing the bidentate binding motif (N1/N7) and substituent utility.
Part 2: Synthetic Utility & Reactivity
For medicinal chemists, the value of this compound lies in the orthogonality of its functional groups.[1] The 4-hydroxymethyl group is a versatile "handle" that can be modified without affecting the kinase-binding core.[1]
Key Synthetic Transformations
Selective Oxidation (Aldehyde Formation): The primary alcohol can be oxidized to an aldehyde (using MnO2) to enable reductive amination or Wittig reactions.[1]
Activation (Leaving Group Installation): Conversion to a chloride (SOCl2) or mesylate (MsCl) allows for nucleophilic displacement (SN2) to attach solubilizing tails or pharmacophores.[1]
Core Stability: The 6-methoxy group is robust under standard oxidation and reduction conditions, unlike unprotected positions which might suffer electrophilic attack.[1]
Diagram 2: Synthetic Workflow
Comparison of downstream pathways for drug synthesis.
Caption: Divergent synthetic pathways utilizing the C4-hydroxymethyl handle for library generation.
Part 3: Experimental Protocols
The following protocols are validated for the 7-azaindole scaffold. Note: All reactions must be performed in a fume hood with appropriate PPE.[1]
Protocol A: Selective Oxidation to Aldehyde
Objective: Convert the hydroxymethyl group to a formyl group without over-oxidizing the electron-rich indole system.[1]
Note: The 6-methoxy group stabilizes the intermediate carbocation, making this reaction facile but also making the resulting chloride highly reactive (store at -20°C).
Part 4: Head-to-Head Verdict
Criterion
4-(Hydroxymethyl)-6-methoxy-7-azaindole
Plain 7-Azaindole
Verdict
Drug-Likeness
High (Balanced LogP/TPSA)
Moderate (Too lipophilic)
Winner: 4-HM-6-OMe
Synthetic Cost
High (Multi-step prep)
Low (Commodity chemical)
Winner: Plain 7-Azaindole
Target Selectivity
High (Substituents fill pockets)
Low (Promiscuous binder)
Winner: 4-HM-6-OMe
Metabolic Stability
High (C6 blocked)
Low (C6 oxidation)
Winner: 4-HM-6-OMe
Conclusion:
For early-stage screening, plain 7-azaindole is sufficient.[1] However, for lead optimization and clinical candidate generation , 4-(Hydroxymethyl)-6-methoxy-7-azaindole is the superior scaffold. It preemptively solves metabolic issues (C6 oxidation) and provides a built-in vector (C4) for tuning physicochemical properties, saving months of medicinal chemistry optimization cycles.[1]
References
Mérour, J. Y., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.[1]
Irie, T., & Sawa, M. (2018).[1] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][2][3] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[1]
Popowycz, F., et al. (2007).[1][4] "7-Azaindole: A versatile building block for the synthesis of biologically active molecules."[1] Tetrahedron, 63(36), 8689-8707.[1]
Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CAS 936549-95-0".